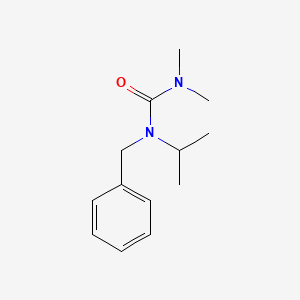![molecular formula C20H17N5O5S2 B4189628 N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4189628.png)
N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
Overview
Description
N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a complex organic compound that features a thiadiazole ring, a benzoxazole ring, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Formation of the Benzoxazole Ring: This often involves the condensation of o-aminophenols with carboxylic acids or their derivatives.
Coupling Reactions: The thiadiazole and benzoxazole intermediates are then coupled through various organic reactions, such as nucleophilic substitution or amidation, to form the final compound.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or thiadiazole moieties.
Reduction: Reduction reactions could target the oxo groups or the nitro groups if present.
Substitution: Various substitution reactions can occur, especially at the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiadiazole and benzoxazole rings are often studied as catalysts in various organic reactions.
Material Science: These compounds can be used in the development of new materials with unique electronic or photonic properties.
Biology and Medicine
Antimicrobial Agents: Such compounds are often screened for antibacterial, antifungal, and antiviral activities.
Anti-inflammatory Agents: They may also be investigated for their potential to reduce inflammation.
Industry
Agriculture: Potential use as pesticides or herbicides.
Pharmaceuticals: Development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide would depend on its specific biological target. Generally, such compounds might:
Inhibit Enzymes: By binding to the active site or allosteric sites.
Interact with DNA/RNA: Affecting transcription or translation processes.
Modulate Receptors: Acting as agonists or antagonists.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds with similar thiadiazole rings.
Benzoxazole Derivatives: Compounds with similar benzoxazole rings.
Acetamide Derivatives: Compounds with similar acetamide groups.
Uniqueness
N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is unique due to the specific combination of its functional groups and rings, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5S2/c1-29-13-8-6-12(7-9-13)21-17(27)11-31-19-24-23-18(32-19)22-16(26)10-25-14-4-2-3-5-15(14)30-20(25)28/h2-9H,10-11H2,1H3,(H,21,27)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIBAHDUIOIPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4189548.png)
![3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one](/img/structure/B4189552.png)
![methyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4189565.png)
![N-[2-(cyclohexylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4189573.png)
![3-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B4189585.png)
![2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4189590.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4189597.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4189599.png)
![N-{4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}acetamide](/img/structure/B4189600.png)
![N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4189601.png)
![N-[3-[(5-chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide](/img/structure/B4189607.png)


